molecular formula C13H24N2O4 B1287277 3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid CAS No. 874801-64-6

3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid

Cat. No.: B1287277
CAS No.: 874801-64-6
M. Wt: 272.34 g/mol
InChI Key: QXUVNKBILZAHRW-UHFFFAOYSA-N
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Description

3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid (TBDP) is a carboxylic acid that is used as a reagent in organic synthesis reactions. TBDP is a versatile reagent that can be used to synthesize many different compounds and is particularly useful in the synthesis of heterocycles. TBDP is also used in the synthesis of peptides and small molecules, as well as in the synthesis of polymers. TBDP is a relatively new reagent, and its uses and applications are still being explored.

Scientific Research Applications

Synthesis of Benzimidazo[1,2-a][1,4]diazepinones

A novel approach for synthesizing benzimidazole-fused 1,4-diazepine-5-ones through a one-pot reaction involving amines and alkyl isocyanides has been developed. This method highlights the compound's utility in creating structurally diverse benzimidazo[1,2-a][1,4]diazepinones with moderate to excellent yields, showcasing its relevance in generating compounds with potential biological activities (Ghandi et al., 2011).

Enantioselective Synthesis of Neuroexcitants

The compound has been used in the enantioselective synthesis of neuroexcitant derivatives, specifically ATPA analogs. This application underlines its significance in the preparation of stereochemically complex molecules for neurological research, offering insights into the synthesis of compounds with high enantiomeric excess and potential application in studying neuroexcitatory processes (Pajouhesh et al., 2000).

Development of Pseudopeptidic Diazepines

Research has shown the sequential Ugi reaction employing this compound, followed by cyclization, to produce enantiomerically pure N-cyclohexyl 1,4-diazepine derivatives. These compounds are significant for new drug designs, highlighting the compound's role in the innovative synthesis of pseudopeptidic diazepines with potential therapeutic value (Lecinska et al., 2010).

Chemical Synthesis and Drug Design

The compound's utility extends to the chemical synthesis sector, where it serves as a building block for various organic compounds, including those with potential as drug candidates. Its involvement in the synthesis of complex molecules underscores its importance in the field of medicinal chemistry and drug development (Abdellatif et al., 2013).

Applications in Organic Synthesis

This compound is also a key player in organic synthesis, contributing to the development of novel synthetic methodologies and the construction of complex molecular architectures. Its use in synthesizing diverse organic compounds demonstrates its versatility and importance in advancing synthetic organic chemistry (Heydari et al., 2007).

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-4-6-14(9-10-15)8-5-11(16)17/h4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUVNKBILZAHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594839
Record name 3-[4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874801-64-6
Record name 3-[4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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